1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile
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Overview
Description
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group.
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with trifluoromethylpyridine and cyclopropanecarbonitrile as the primary starting materials.
Reaction Conditions: The reaction conditions often involve the use of organic solvents such as ethanol, ether, and dichloromethane.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as trifluoromethylpyridine, trifluoromethylbenzene, and cyclopropanecarbonitrile share structural similarities
Uniqueness: The presence of both the trifluoromethyl group and the cyclopropane ring in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-5-15-8(7)9(6-14)3-4-9/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGFEORSLZDDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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